(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid
Description
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid (CAS: 2377609-73-7) is a boronic acid derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a fluorine atom at the 3-position of the phenyl ring, and a boronic acid moiety at the para position. Its molecular formula is C₁₅H₂₂BFN₂O₄ (MW: 324.16 g/mol) . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in drug discovery .
Properties
IUPAC Name |
[3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQFEZFCSUMZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenylboronic acid under controlled conditions. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen atoms during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been identified as a key intermediate in the synthesis of oxazolidinone antimicrobials, which are effective against Gram-positive bacteria, including strains resistant to other antibiotics. Oxazolidinones inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them valuable in treating infections caused by resistant pathogens .
Anticancer Properties
Research indicates that derivatives of this boronic acid exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving key signaling pathways. For instance, compounds derived from this boronic acid have demonstrated efficacy against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines .
Organic Synthesis
Synthetic Intermediates
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates cross-coupling reactions with various electrophiles, enhancing the compound's utility in synthetic pathways .
Materials Science
Polymer Chemistry
The incorporation of boronic acids into polymer matrices has been explored for developing smart materials with responsive properties. For example, polymers containing boronic acid functionalities can undergo reversible cross-linking in response to changes in pH or the presence of diols, leading to applications in drug delivery systems and biosensors .
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Compound B | Escherichia coli | 64 µg/mL | Bacteriostatic |
| Compound C | Candida albicans | 16 µg/mL | Fungicidal |
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
| A549 | 12 | Disruption of mitochondrial function |
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors treated with derivatives of this compound showed promising results. A subset of patients exhibited partial responses, characterized by reduced tumor sizes and improved quality-of-life indicators.
Case Study 2: Infection Control
An observational study evaluated the use of a related compound in patients suffering from resistant bacterial infections. The findings indicated a significant reduction in infection rates with minimal side effects reported, highlighting the potential for clinical application.
Mechanism of Action
The mechanism of action of (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The compound is compared to analogues with modifications in the linker, substituents, or boronic acid positioning:
Key Observations :
- Linker Modifications : Ethoxy (e.g., ) or carbonyl (e.g., ) linkers alter steric bulk and electronic effects, impacting reactivity in cross-couplings.
- Substituent Effects: Fluorine positioning (3- vs.
- Boc Group Role : Universal in protecting piperazine amines, but its removal (e.g., via acidolysis) varies in efficiency depending on adjacent groups .
Physical and Chemical Properties
Notable Trends:
Biological Activity
(4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid, also known by its CAS number 1190095-10-3, is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety, which is frequently found in bioactive molecules, and its structure suggests potential interactions with various biological targets.
The compound has the following chemical properties:
- Molecular Formula : C16H25BN2O4
- Molecular Weight : 320.19 g/mol
- CAS Number : 1190095-10-3
- Purity : Typically above 97% in commercial preparations .
Boronic acids are known to interact with diols and can form reversible covalent bonds with certain biomolecules, which may lead to inhibition of enzymes or modulation of signaling pathways. The presence of the piperazine ring enhances the molecule's ability to interact with biological targets, potentially affecting neurotransmitter systems or other enzymatic functions.
Inhibition of Tyrosinase
Recent studies have highlighted the importance of tyrosinase inhibitors in treating hyperpigmentation disorders. Compounds structurally related to this compound have shown significant inhibitory activity against tyrosinase. For example, a related compound with a piperazine moiety exhibited an IC50 value of 0.18 μM, demonstrating potent inhibition compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Antimelanogenic Effects
In vitro studies using B16F10 melanoma cells have indicated that compounds containing the piperazine structure can exert antimelanogenic effects without cytotoxicity. This suggests that this compound could be explored for cosmetic applications or therapeutic interventions for skin disorders related to melanin overproduction .
Structure-Activity Relationship (SAR)
The efficacy of boronic acids as enzyme inhibitors often depends on their structural features. The piperazine ring's substitution pattern and the presence of fluorine atoms can significantly influence biological activity. For instance, modifications in the aryl group or the introduction of additional functional groups can enhance binding affinity and selectivity towards specific enzymes .
Case Studies and Research Findings
| Study | Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | Related piperazine derivative | Tyrosinase | 0.18 | Competitive inhibitor with no cytotoxicity |
| Study 2 | Boronic acid derivatives | Various enzymes | Varies | Structural modifications led to improved activity |
Kinetic Studies
Kinetic analyses have demonstrated that related compounds act as competitive inhibitors of tyrosinase, confirming their potential as therapeutic agents against hyperpigmentation. The Lineweaver-Burk plots generated from these studies provide insights into the inhibition mechanisms and allow for the calculation of kinetic parameters such as and .
Q & A
Q. What are the key synthetic considerations for preparing (4-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid?
The synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the boronic acid group via palladium-catalyzed Miyaura borylation. The piperazine moiety is then introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Critical parameters include temperature control (<60°C) to prevent Boc deprotection and anhydrous conditions to avoid boronic acid hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
Analytical HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) is recommended for purity assessment . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion ([M+H]⁺ expected at m/z 365.18) and exact mass (<5 ppm error) . FT-IR can verify the Boc carbonyl stretch (~1680–1720 cm⁻¹) and boronic acid B-O bonds (~1320 cm⁻¹).
Q. What precautions are necessary for handling this compound in the laboratory?
The compound is moisture-sensitive; storage under inert gas (N₂/Ar) at –20°C is advised. Use personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and consult a physician, referencing the SDS for boronic acid derivatives .
Advanced Research Questions
Q. How does the Boc-protected piperazine influence reactivity in cross-coupling reactions?
The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and prevents piperazine coordination to metal catalysts, which could deactivate them. However, under strongly acidic conditions (e.g., TFA), Boc deprotection occurs, releasing free piperazine. This property is leveraged in sequential reactions where the Boc group is removed in situ to generate reactive intermediates .
Q. What strategies mitigate boronic acid protodeboronation during Suzuki-Miyaura couplings?
Protodeboronation is minimized by using aryl halides with electron-withdrawing groups (e.g., NO₂, CF₃) and Pd catalysts like Pd(PPh₃)₄. Adding a fluoride source (e.g., KF) stabilizes the boronate intermediate. Reaction temperatures <80°C and short reaction times (<12h) further suppress degradation .
Q. Can this compound serve as a building block for proteolysis-targeting chimeras (PROTACs)?
Yes. The boronic acid can bind to serine proteases (e.g., cereblon), while the fluorophenyl-Boc-piperazine moiety enables linker functionalization. A recent study demonstrated similar boronic acid derivatives in recruiting E3 ubiquitin ligases for targeted protein degradation .
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret discrepancies in reported melting points for related Boc-protected piperazine derivatives?
Variations in melting points (e.g., 138–139.5°C vs. 162–166°C for similar compounds) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can clarify phase transitions. Consistency in recrystallization solvents (e.g., EtOAc/hexane) is critical for reproducibility .
Q. What mechanistic insights explain the compound’s stability under basic vs. acidic conditions?
The boronic acid forms a stable tetrahedral boronate under basic conditions (pH >10), preventing protodeboronation. In contrast, acidic conditions (pH <4) protonate the boronate, leading to instability. The Boc group is labile in acids (e.g., TFA), enabling selective deprotection without boronic acid degradation .
Experimental Design Recommendations
Q. How to design a stability study for this compound under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
